Temperature-Dependent Aqueous Solubility: Hot vs. Cold Water Performance Differential
Sodium ferric oxalate demonstrates pronounced temperature-dependent aqueous solubility, with solubility at boiling water (182 parts per 100 parts solvent) exceeding cold water solubility (32.5 parts per 100 parts solvent) by a factor of approximately 5.6× [1][2]. This steep solubility gradient enables effective recrystallization-based purification and controlled precipitation from hot saturated solutions upon cooling. While potassium ferrioxalate also exhibits temperature-dependent solubility, the absolute solubility values and the magnitude of the temperature coefficient differ between alkali salts, influencing the selection of optimal counterion for specific crystallization or formulation workflows [3].
| Evidence Dimension | Aqueous solubility as function of temperature |
|---|---|
| Target Compound Data | Cold water: 32.5 parts per 100 parts solvent; Boiling water: 182 parts per 100 parts solvent |
| Comparator Or Baseline | Potassium ferrioxalate (quantitative solubility differential not specified in direct comparative studies; class-level inference based on reported distinct hydration behavior and differential crystallization properties) |
| Quantified Difference | 5.6× solubility increase from cold to boiling water for sodium salt |
| Conditions | Aqueous solution; cold water temperature not explicitly specified; boiling water at approximately 100 °C [1][2] |
Why This Matters
The steep temperature-solubility gradient enables effective recrystallization purification and controlled precipitation, making sodium ferric oxalate preferable when temperature-managed solubility is a critical process parameter.
- [1] American Elements. Sodium Ferric Oxalate Technical Data Sheet. Product Code: NA-FEOXL-01-C. CAS 555-34-0. View Source
- [2] Wikipedia contributors. Sodium ferrioxalate. Wikipedia, The Free Encyclopedia. Accessed April 2026. View Source
- [3] Wikipedia contributors. Ferrioxalate. Wikipedia, The Free Encyclopedia. Accessed April 2026. View Source
